molecular formula C25H26N4 B2753044 N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477232-86-3

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2753044
CAS RN: 477232-86-3
M. Wt: 382.511
InChI Key: FAILVJOPRJZFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7-deazaadenine . It’s a type of pyrrolo[2,3-d]pyrimidin-4-amine, which are analogues of adenine where the N-7 (purine numbering) has been replaced by a CH group .


Synthesis Analysis

The compound can be synthesized through the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a 4-methylphenyl group, and a phenyl group attached to a pyrrolo[2,3-d]pyrimidin-4-amine core . The 1H NMR spectrum of the compound in CDCl3 shows various signals corresponding to these groups .

Scientific Research Applications

Anticancer Activity

The pyridopyrimidine scaffold, present in our compound, has been investigated for its antitumor effects. For instance, piritrexim, a related compound, inhibits dihydrofolate reductase (DHFR) and shows promising antitumor activity against carcinosarcoma in rats . Researchers continue to explore derivatives of this scaffold for their potential in cancer therapy.

NF-κB Inhibition for Psoriasis Treatment

The compound “N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has been identified as a novel and potent inhibitor of NF-κB-inducing kinase (NIK). It shows promise for treating psoriasis. Oral administration of a derivative (12f) effectively alleviated psoriasis symptoms in a mouse model .

Therapeutic Targets

Various pyridopyrimidines, including our compound, are used against several therapeutic targets. Notably, palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (with potential activity against rheumatoid arthritis) fall within this category .

Synthesis and Structure

Understanding the synthetic routes is crucial. The compound’s synthesis involves specific protocols, and its structure plays a pivotal role in its biological activity. Researchers have explored different synthetic methods to prepare pyridopyrimidine derivatives .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis .

properties

IUPAC Name

N-cyclohexyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-18-12-14-21(15-13-18)29-16-22(19-8-4-2-5-9-19)23-24(26-17-27-25(23)29)28-20-10-6-3-7-11-20/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILVJOPRJZFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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